molecular formula C15H18O5 B192079 Ulopterol CAS No. 28095-18-3

Ulopterol

Cat. No.: B192079
CAS No.: 28095-18-3
M. Wt: 278.3 g/mol
InChI Key: BNLKKFPQJANWMM-CYBMUJFWSA-N
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Mechanism of Action

Target of Action

Ulopterol, also known as Peucedanol, is a coumarin isolated from the leaves of Toddalia asiatica (L.) Lam . It has been found to exhibit potent antibacterial and antifungal activities . The primary targets of this compound are various strains of bacteria and fungi . It has also been reported to inhibit the activities of cholinesterases such as acetylcholinesterase and butyrylcholinesterase .

Mode of Action

Its antibacterial and antifungal activities suggest that it interacts with the cellular components of these microorganisms, leading to their inhibition or death . In the case of cholinesterases, this compound likely binds to the active site of these enzymes, preventing them from breaking down acetylcholine and thus increasing the levels of this neurotransmitter .

Biochemical Pathways

This compound’s impact on biochemical pathways is primarily related to its antimicrobial activity and its inhibition of cholinesterases. In the case of its antimicrobial activity, this compound may disrupt essential biochemical pathways in bacteria and fungi, leading to their death . When it comes to cholinesterases, this compound’s inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect various cholinergic pathways in the body .

Pharmacokinetics

Given its potent antimicrobial activities, it is likely that this compound is able to reach its target sites in sufficient concentrations .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial and fungal growth, making it a potential candidate for the development of new antimicrobial agents . Additionally, its ability to inhibit cholinesterases can lead to increased acetylcholine levels, which could have various effects depending on the specific physiological context .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could potentially affect this compound’s bioavailability and efficacy. Furthermore, factors such as pH and temperature could also impact this compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ulopterol can be synthesized through various chemical reactions involving the appropriate precursors. the most common method involves the extraction from natural sources.

Industrial Production Methods: this compound is primarily extracted from the Peucedanum plant. The process involves grinding the plant material into a powder, followed by extraction with solvents such as ethanol or ether . The extract is then subjected to distillation, condensation, and filtration to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Ulopterol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Ulopterol has a wide range of scientific research applications:

Comparison with Similar Compounds

Ulopterol shares similarities with other coumarin compounds, such as:

Uniqueness: this compound’s unique combination of anti-inflammatory, antioxidant, antibacterial, and anti-tumor properties distinguishes it from other similar compounds. Its diverse applications in medicine, cosmetics, and industry further highlight its significance.

Properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKKFPQJANWMM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950831
Record name 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28095-18-3
Record name Ulopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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